Structural Saturation vs. Unsaturation: Molecular Weight and Elemental Composition Differences vs. Dimethyl Cyclopentane-1,2-dicarboxylate
Dimethyl cyclopentene-1,2-dicarboxylate (C₉H₁₂O₄, MW = 184.19 g·mol⁻¹) differs from its fully hydrogenated analog dimethyl cyclopentane-1,2-dicarboxylate (C₉H₁₄O₄, MW = 186.21 g·mol⁻¹) by two hydrogen atoms and 2.02 mass units . This difference, while small, is analytically significant: the unsaturated diester possesses an endocyclic C=C bond that is absent in the saturated analog, conferring a distinct UV chromophore (π→π* transition near 210–230 nm) not present in the cyclopentane derivative. For procurement, this means the two compounds are not interchangeable in any application where the double bond is a functional requirement—e.g., as a dienophile, as a substrate for hydrogenation monitoring, or as a precursor requiring olefin metathesis.
| Evidence Dimension | Molecular weight and elemental formula |
|---|---|
| Target Compound Data | C₉H₁₂O₄; MW = 184.19 g·mol⁻¹ |
| Comparator Or Baseline | Dimethyl cyclopentane-1,2-dicarboxylate: C₉H₁₄O₄; MW = 186.21 g·mol⁻¹ |
| Quantified Difference | ΔMW = 2.02 g·mol⁻¹; Δ elemental composition = 2 H atoms; distinct UV chromophore present only in target |
| Conditions | Standard molecular formula determination; UV spectroscopy |
Why This Matters
The presence vs. absence of the endocyclic double bond is a binary structural determinant of reactivity, not a tunable parameter—purchasing the saturated analog negates all olefin-dependent synthetic routes.
